1-{[2-(Octylsulfanyl)ethyl]sulfonyl}octane
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Overview
Description
1-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}OCTANE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. It is characterized by the presence of an octane chain linked to a sulfonyl group and a sulfanyl group, making it a versatile molecule for chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}OCTANE typically involves the reaction of octane-1-sulfonyl chloride with an appropriate thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}OCTANE undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}OCTANE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}OCTANE involves its interaction with molecular targets through its functional groups. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways and influence biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}HEXANE
- 1-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}DECANE
- 1-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}DODECANE
Uniqueness
1-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}OCTANE is unique due to its specific chain length and the presence of both sulfonyl and sulfanyl groups, which provide distinct reactivity and potential applications compared to its analogs. The balance between hydrophobic and hydrophilic properties makes it suitable for various chemical and biological environments.
This detailed article provides a comprehensive overview of 1-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}OCTANE, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H38O2S2 |
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Molecular Weight |
350.6 g/mol |
IUPAC Name |
1-(2-octylsulfonylethylsulfanyl)octane |
InChI |
InChI=1S/C18H38O2S2/c1-3-5-7-9-11-13-15-21-16-18-22(19,20)17-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
FXBBBJWUCSTSGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCS(=O)(=O)CCCCCCCC |
Origin of Product |
United States |
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